molecular formula C17H23BrN4O8S B12403862 S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione

S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione

Cat. No.: B12403862
M. Wt: 523.4 g/mol
InChI Key: OGZMPQOWGQBWAV-FAGLKTCQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of HBPC CGSH would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

HBPC CGSH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

HBPC CGSH has several scientific research applications, including:

    Chemistry: Used as a model compound to study glyoxalase inhibition and related biochemical pathways.

    Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its antimalarial properties and potential use in treating other diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

HBPC CGSH exerts its effects by inhibiting the glyoxalase system, specifically targeting glyoxalase I and glyoxalase II. This inhibition disrupts the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis, leading to the accumulation of toxic intermediates and subsequent cell death. The molecular targets and pathways involved include the glyoxalase enzymes and related metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: The parent compound from which HBPC CGSH is derived.

    N-acetylcysteine: Another compound with antioxidant properties and similar biochemical functions.

    Lipoic acid: A compound with similar redox properties and therapeutic potential.

Uniqueness

HBPC CGSH is unique due to its specific inhibitory action on glyoxalase I and glyoxalase II, making it a valuable tool in antimalarial research and other therapeutic applications. Its derivatization from glutathione provides it with distinct biochemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H23BrN4O8S

Molecular Weight

523.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[(4-bromo-N-hydroxyanilino)-hydroxymethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H23BrN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17?/m0/s1

InChI Key

OGZMPQOWGQBWAV-FAGLKTCQSA-N

Isomeric SMILES

C1=CC(=CC=C1N(C(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)Br

Canonical SMILES

C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br

Origin of Product

United States

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